![molecular formula C13H13F2NO2S B3006872 (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-39-7](/img/structure/B3006872.png)
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Description
(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as DFOB, is a compound with potential therapeutic applications. It belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an interesting candidate for drug development.
Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as a central core for the family of tropane alkaloids, which display diverse biological activities . Researchers have focused on developing stereoselective methods to construct this fundamental structure. Notably, some approaches involve enantioselective synthesis of an acyclic precursor containing the necessary stereochemical information, while others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes .
- 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in drug discovery . Their unique structure makes them challenging yet valuable scaffolds for designing novel therapeutic agents. Researchers explore modifications of this core to create compounds with improved pharmacological properties.
- The compound’s bicyclic structure provides opportunities for catalytic transformations. For instance, the development of a catalytic intramolecular cyclopropanation from ®-1,2-epoxyhex-5-ene yields the key homochiral bicycle[3.1.0]hexan-1-ol, which can be further oxidized to the desired ketone .
Synthetic Methodology and Total Synthesis
Drug Discovery and Medicinal Chemistry
Catalysis and Asymmetric Transformations
properties
IUPAC Name |
8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2S/c14-11-5-2-6-12(15)13(11)19(17,18)16-9-3-1-4-10(16)8-7-9/h1-3,5-6,9-10H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGTPRLVLBOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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